molecular formula C24H38N4O6S B3026048 N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester CAS No. 1001575-95-6

N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester

Cat. No. B3026048
CAS RN: 1001575-95-6
M. Wt: 510.6 g/mol
InChI Key: TUSKVLIOIXAEPV-WBDHXUAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is also known as N-(4-Aminobutyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide . It has a molecular weight of 314.45 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N4O2S/c15-7-3-4-8-16-12(19)6-2-1-5-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10-,11-,13-/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm^3 . It has a boiling point of 555.3±50.0 °C at 760 mmHg . The compound has a molar refractivity of 85.6±0.3 cm^3 . It has 5 H bond acceptors and 2 H bond donors .

Scientific Research Applications

Synthetic Applications

The synthesis of complex molecules often involves key intermediates that possess unique structural motifs, such as imidazole or thieno[3,4-d]imidazole rings, which are found in the given compound. For instance, the synthesis of biotin, a vital vitamin (vitamin H), involves intermediates with thieno[3,4-d]imidazol-4-yl groups, highlighting the importance of such structures in synthetic pathways (Zav’yalov et al., 2006). These intermediates can be crucial for the regioselective chlorination or other modifications that enable the synthesis of complex biomolecules.

Medicinal Chemistry and Drug Design

Compounds containing imidazole and thienoimidazole moieties are often explored for their potential in drug design due to their diverse pharmacological activities. Research on related structures has led to the synthesis of novel organoarsenicals with bifunctional reactivity, indicating potential applications in targeting specific biological sites or receptors (Moaddel et al., 1999). These compounds can form stable covalent bonds with spatially close thiols, offering a method to anchor drugs to specific biological targets, which could be relevant for the design of therapeutics that require precise localization within a biological system.

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram . The hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Mechanism of Action

Target of Action

The primary target of this compound is currently under investigation. It is known that the compound has a structural motif common in natural products and bioactive pharmaceuticals .

Mode of Action

The exact mode of action of this compound is not fully understood yet. It is believed to interact with its targets, leading to changes at the molecular level. More research is needed to elucidate the precise interactions and resulting changes .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its complex structure. The affected pathways and their downstream effects are subject to ongoing research .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are yet to be fully characterized. It is known that the compound is a white powder and has a solubility of 500 mM in DMSO and 12.6 mM in acetonitrile , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation. Preliminary studies suggest that it may have potential therapeutic applications, given its structural similarity to other bioactive compounds .

properties

IUPAC Name

3-(2,4-dioxocyclohexyl)propyl N-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O6S/c29-17-10-9-16(19(30)14-17)6-5-13-34-24(33)26-12-4-3-11-25-21(31)8-2-1-7-20-22-18(15-35-20)27-23(32)28-22/h16,18,20,22H,1-15H2,(H,25,31)(H,26,33)(H2,27,28,32)/t16?,18-,20-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSKVLIOIXAEPV-WBDHXUAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC(=O)C1CCCOC(=O)NCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)CC(=O)C1CCCOC(=O)NCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester
Reactant of Route 3
Reactant of Route 3
N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester
Reactant of Route 4
Reactant of Route 4
N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester
Reactant of Route 5
Reactant of Route 5
N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester
Reactant of Route 6
N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester

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